Bis(2-fluoropyridin-3-yl)methane
Description
Bis(2-fluoropyridin-3-yl)methane is a fluorinated pyridine derivative characterized by two 2-fluoropyridin-3-yl groups linked via a methane bridge. Fluorine substitution at the 2-position of the pyridine ring is a common strategy in medicinal and agrochemical research due to its ability to enhance metabolic stability, bioavailability, and electronic properties. The molecular formula of this compound is C₁₁H₈F₂N₂, with a molecular weight of 218.19 g/mol.
Properties
CAS No. |
1245648-06-9 |
|---|---|
Molecular Formula |
C11H8F2N2 |
Molecular Weight |
206.196 |
IUPAC Name |
2-fluoro-3-[(2-fluoropyridin-3-yl)methyl]pyridine |
InChI |
InChI=1S/C11H8F2N2/c12-10-8(3-1-5-14-10)7-9-4-2-6-15-11(9)13/h1-6H,7H2 |
InChI Key |
JELFJGBPSWMBAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)F)CC2=C(N=CC=C2)F |
Synonyms |
BIS(2-FLUOROPYRIDIN-3-YL)METHANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds, derived from the provided evidence, share structural similarities with Bis(2-fluoropyridin-3-yl)methane:
Bis(2,5,6-trimethoxypyridin-3-yl)methane
- Molecular Formula : C₁₉H₂₄N₂O₆
- Molecular Weight : 376.40 g/mol
- Substituents : Methoxy (-OCH₃) groups at the 2-, 5-, and 6-positions of the pyridine ring.
- Electronic Properties: Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature, which may alter π-π stacking interactions or binding affinities in biological systems.
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone
- Molecular Formula : C₁₈H₂₉FN₂O₂Si
- Molecular Weight : 352.52 g/mol.
- Key Differences: Complexity: Incorporates a pyrrolidine ring and a silyl-protected hydroxyl group, increasing steric hindrance and synthetic complexity. Functionality: The ethanone group introduces ketone reactivity, absent in the target compound.
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
Comparative Analysis Table
Inferred Research Implications
- Fluorine vs. Methoxy Substitution : The electron-withdrawing fluorine in this compound may improve binding to electron-rich biological targets (e.g., kinases) compared to methoxy-substituted analogs.
- Steric Considerations : this compound’s compact structure (lacking bulky silyl or benzyl groups) could enhance membrane permeability in drug design.
- Synthetic Accessibility : The absence of complex protecting groups (e.g., tert-butyldimethylsilyl) suggests lower synthetic cost compared to catalog-listed derivatives.
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